Carbonic acid, 1-methyl-1-(1-methyl-2-nitro-1H-imidazol-5-yl)ethyl phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, 1-methyl-1-(1-methyl-2-nitro-1H-imidazol-5-yl)ethyl phenyl ester is a complex organic compound that features a unique combination of functional groups. This compound is part of the imidazole family, which is known for its diverse chemical and biological properties. The presence of the nitro group and the ester linkage in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 1-methyl-1-(1-methyl-2-nitro-1H-imidazol-5-yl)ethyl phenyl ester typically involves multi-step organic reactionsThe Debus-Radziszewski synthesis and the Wallach synthesis are often employed for the formation of the imidazole ring . The nitro group can be introduced via nitration reactions using reagents such as nitric acid and sulfuric acid under controlled conditions . The final esterification step involves the reaction of the imidazole derivative with phenyl chloroformate in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, 1-methyl-1-(1-methyl-2-nitro-1H-imidazol-5-yl)ethyl phenyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters.
Scientific Research Applications
Carbonic acid, 1-methyl-1-(1-methyl-2-nitro-1H-imidazol-5-yl)ethyl phenyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of carbonic acid, 1-methyl-1-(1-methyl-2-nitro-1H-imidazol-5-yl)ethyl phenyl ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can interact with enzymes and receptors, modulating their activity and influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: An imidazole derivative with antimicrobial properties.
Tinidazole: Another imidazole derivative used as an antiprotozoal agent.
Omeprazole: A proton pump inhibitor containing an imidazole ring.
Uniqueness
Carbonic acid, 1-methyl-1-(1-methyl-2-nitro-1H-imidazol-5-yl)ethyl phenyl ester is unique due to its combination of a nitro group and an ester linkage, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
64323-88-2 |
---|---|
Molecular Formula |
C14H15N3O5 |
Molecular Weight |
305.29 g/mol |
IUPAC Name |
2-(3-methyl-2-nitroimidazol-4-yl)propan-2-yl phenyl carbonate |
InChI |
InChI=1S/C14H15N3O5/c1-14(2,11-9-15-12(16(11)3)17(19)20)22-13(18)21-10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI Key |
KUOKVKLNRUSHGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN=C(N1C)[N+](=O)[O-])OC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.